Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide
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Overview
Description
Tert-butyl 2-thia-6-azaspiro[33]heptane-6-carboxylate 2,2-dioxide is a synthetic organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide” are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown . As research progresses, we can expect to gain more insight into the specific pathways this compound affects and their downstream effects.
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable thiol with an aziridine derivative under controlled conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification. This step usually involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 2,2-dioxide. This can be accomplished using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group, potentially converting it back to a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its unique structure may interact with biological targets in novel ways, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: Lacks the 2,2-dioxide group, leading to different reactivity and applications.
2-thia-6-azaspiro[3.3]heptane-6-carboxylate: Without the tert-butyl group, this compound has different solubility and stability properties.
6-azaspiro[3.3]heptane-6-carboxylate: Lacks both the sulfur and tert-butyl groups, resulting in a significantly different chemical profile.
Uniqueness
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide is unique due to its combination of a spirocyclic core, a sulfur dioxide group, and a tert-butyl ester. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics.
Properties
IUPAC Name |
tert-butyl 2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-4-10(5-11)6-16(13,14)7-10/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUIVGVHSGBMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719173 |
Source
|
Record name | tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-31-4 |
Source
|
Record name | tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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